1-methyl-N'-[(1E)-1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl]-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
1-METHYL-N’~5~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound featuring a pyrazole ring substituted with various functional groups
Preparation Methods
The synthesis of 1-METHYL-N’~5~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of hydrazine derivatives with pyrazole intermediates under controlled conditions. Industrial production methods may involve the use of high-pressure reactors and catalysts to optimize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions activated by electron-withdrawing groups. Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-METHYL-N’~5~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and its substituents can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with target molecules, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives with various substituents. Compared to these compounds, 1-METHYL-N’~5~-{1-[6-METHYL-2,4-DIOXO-2H-PYRAN-3(4H)-YLIDEN]ETHYL}-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- 1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE
Properties
Molecular Formula |
C14H13F3N4O4 |
---|---|
Molecular Weight |
358.27 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)ethylideneamino]-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H13F3N4O4/c1-6-4-9(22)11(13(24)25-6)7(2)18-19-12(23)8-5-10(14(15,16)17)20-21(8)3/h4-5,22H,1-3H3,(H,19,23)/b18-7+ |
InChI Key |
AQPDHEYRHIGTPU-CNHKJKLMSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)/C(=N/NC(=O)C2=CC(=NN2C)C(F)(F)F)/C)O |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=NNC(=O)C2=CC(=NN2C)C(F)(F)F)C)O |
Origin of Product |
United States |
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